Ethyl 2-{difluoro[5-(trifluoromethyl)pyridin-2-yl]methyl}-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{difluoro[5-(trifluoromethyl)pyridin-2-yl]methyl}-1,3-thiazole-5-carboxylate (molecular formula: C₁₃H₉F₅N₂O₂S, molecular weight: 352.28) is a fluorinated thiazole derivative with a pyridinylmethyl substituent. It is characterized by a 1,3-thiazole core functionalized with:
- A difluoro[5-(trifluoromethyl)pyridin-2-yl]methyl group at position 2.
- An ethoxycarbonyl group at position 4.
This compound is cataloged under EN 300-396778 and EN 300-396788 and is available as a building block for medicinal chemistry research with a purity of ≥95% . Its structural complexity and fluorine-rich substituents make it a candidate for applications in agrochemicals and pharmaceuticals, where fluorinated moieties enhance metabolic stability and bioavailability.
Properties
IUPAC Name |
ethyl 2-[difluoro-[5-(trifluoromethyl)pyridin-2-yl]methyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F5N2O2S/c1-2-22-10(21)8-6-20-11(23-8)12(14,15)9-4-3-7(5-19-9)13(16,17)18/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLWLHCLUMPICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C(C2=NC=C(C=C2)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-80-9 | |
| Record name | ethyl 2-{difluoro[5-(trifluoromethyl)pyridin-2-yl]methyl}-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{difluoro[5-(trifluoromethyl)pyridin-2-yl]methyl}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, undergoes a nucleophilic substitution reaction with difluoromethylating agents to introduce the difluoromethyl group.
Thiazole Ring Formation: The intermediate is then reacted with thioamide derivatives under cyclization conditions to form the thiazole ring.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{difluoro[5-(trifluoromethyl)pyridin-2-yl]methyl}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-{difluoro[5-(trifluoromethyl)pyridin-2-yl]methyl}-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Ethyl 2-{difluoro[5-(trifluoromethyl)pyridin-2-yl]methyl}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison
Key Research Findings
Substituent Position and Bioactivity :
- The C5 ethoxycarbonyl group in the target compound (vs. C4 in ) significantly impacts binding affinity in enzyme inhibition assays. Thiazole-5-carboxylates generally exhibit higher solubility in polar solvents compared to C4 analogs due to steric and electronic effects .
Fluorination Effects: The difluoro(pyridinylmethyl) group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like . Fluorine atoms also increase electronegativity, improving interactions with hydrophobic protein pockets .
Heterocyclic Core Modifications :
- Pyrazole derivatives (e.g., ) show reduced thiazole-specific reactivity (e.g., sulfur-mediated interactions) but improved thermal stability in formulation studies.
Chlorine vs.
Amino Group Introduction: Compounds with aryl-amino substituents (e.g., ) demonstrate enhanced hydrogen-bonding capacity, improving target selectivity in kinase inhibition models .
Biological Activity
Ethyl 2-{difluoro[5-(trifluoromethyl)pyridin-2-yl]methyl}-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring and a pyridine moiety with multiple fluorinated groups. Its structural complexity suggests significant potential in medicinal chemistry, particularly in the development of pharmacologically active agents. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential applications.
The molecular formula of this compound is C13H9F5N2O2S, with a molecular weight of approximately 352.28 g/mol . The synthesis involves various methods that require careful control of reaction conditions to optimize yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
Biological Activity
Research indicates that thiazole derivatives exhibit a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The incorporation of trifluoromethyl groups enhances lipophilicity and metabolic stability, making these compounds attractive for pharmaceutical development .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of cellular processes critical for microbial survival .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. Thiazole derivatives are known to inhibit cell proliferation by interfering with key signaling pathways involved in tumor growth. This compound may act by modulating the activity of transcription factors involved in cancer progression .
Case Studies
Several case studies highlight the biological activity of similar thiazole compounds, providing insights into the potential of this compound:
The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets at the molecular level. The presence of electronegative fluorine atoms contributes to enhanced binding affinity with target proteins or enzymes, leading to altered biochemical pathways that affect cell survival and proliferation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 2-{difluoro[5-(trifluoromethyl)pyridin-2-yl]methyl}-1,3-thiazole-5-carboxylate and its derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting a dibenzylamino precursor with thionyl chloride under reflux conditions, followed by purification via recrystallization from ethanol (95%) . Alternative routes involve coupling trifluoromethylpyridine derivatives with thiazole intermediates using catalysts like polyvinyl pyridine in ethanol, as demonstrated in analogous thiazole syntheses .
Q. How is X-ray crystallography utilized in confirming the molecular structure of this compound?
- Methodological Answer : X-ray crystallography provides precise bond lengths, angles, and dihedral angles. For instance, the thiazole ring in similar compounds shows bond lengths of ~1.74 Å (C-S) and ~1.31 Å (C=N), with dihedral angles between substituents (e.g., 5.15° between thiazole and phenyl rings), confirming coplanarity or steric effects . Hydrogen bonding absence in the crystal lattice can also be verified .
Q. What spectroscopic techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent environments (e.g., trifluoromethyl groups show distinct splitting patterns).
- IR : Confirms functional groups like ester carbonyl (~1700 cm) and C-F stretches (~1100-1200 cm) .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address unexpected byproduct formation during the synthesis of trifluoromethyl-substituted thiazoles?
- Methodological Answer : Byproduct analysis requires chromatographic separation (e.g., silica gel chromatography) combined with spectroscopic profiling. For example, in a reported synthesis, an unexpected thiazole product formed due to competing elimination pathways; TLC monitoring and recrystallization were critical for isolation . Mechanistic studies (e.g., DFT calculations) can rationalize reaction pathways .
Q. What strategies are effective in optimizing reaction yields for multi-step syntheses involving thiazole and pyridine moieties?
- Methodological Answer :
- Catalyst Screening : Polyvinyl pyridine enhances nucleophilic substitution efficiency in ethanol .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .
- Temperature Control : Reflux conditions (e.g., 80°C) balance reactivity and side reactions .
Q. How can computational methods predict the bioactivity of Ethyl 2-{difluoro[...]}-thiazole derivatives?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) model ligand-receptor interactions. For example, thiazole derivatives with trifluoromethyl groups showed strong binding to active sites in docking simulations, correlating with experimental IC values . QSAR models can further optimize substituent effects on bioactivity .
Q. How do steric and electronic effects of substituents influence the conformational stability of this compound?
- Methodological Answer : Trifluoromethyl groups induce electron-withdrawing effects, altering reaction kinetics (e.g., slower nucleophilic attacks). Steric hindrance from difluoromethyl groups can reduce coplanarity between thiazole and pyridine rings, as evidenced by X-ray dihedral angles >5° .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer : Cross-validate using multiple techniques. For instance, if calculated H NMR shifts (via ChemDraw or ACD/Labs) deviate from observed data, consider solvent effects (e.g., DMSO vs. CDCl) or dynamic processes (e.g., rotamers). IR and MS data provide additional validation .
Experimental Design Considerations
Q. What purification methods are most effective for fluorinated thiazole derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
